
1-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene is an organic compound with the molecular formula C16H8Cl3F It is a derivative of naphthalene, substituted with a fluoro group and a trichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene can be synthesized through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trichlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products include various substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro and trichlorophenyl groups can enhance binding affinity and specificity to these targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene
- 2-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene
- 1-Chloro-3-(2,4,6-trichlorophenyl)naphthalene
Comparison: 1-Fluoro-3-(2,4,6-trichlorophenyl)naphthalene is unique due to the specific positioning of the fluoro and trichlorophenyl groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C16H8Cl3F |
|---|---|
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
1-fluoro-3-(2,4,6-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-11-7-13(18)16(14(19)8-11)10-5-9-3-1-2-4-12(9)15(20)6-10/h1-8H |
InChI-Schlüssel |
DQVBBZWYPMCNNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=C(C=C(C=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


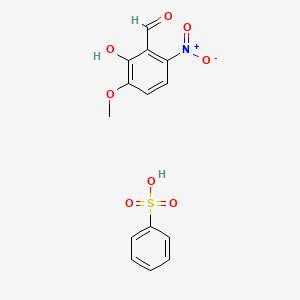

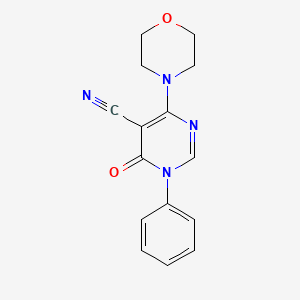
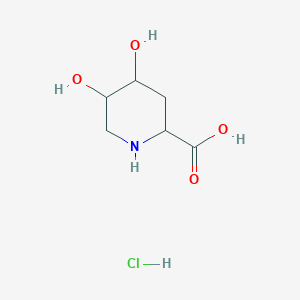
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate](/img/structure/B14793057.png)
![2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793064.png)
![3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B14793069.png)
![3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine](/img/structure/B14793072.png)
![4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14793073.png)

![5-Cyclopropyl-2-(4-fluorophenyl)-6-[3-hydroxy-1-(methylsulfonyl)propyl]-N-methyl-3-benzofurancarboxamide](/img/structure/B14793090.png)
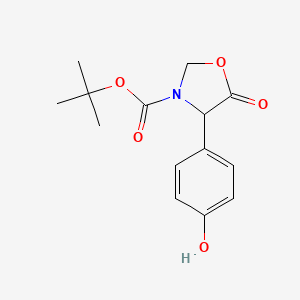
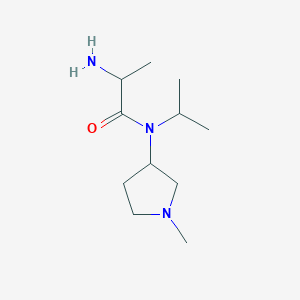
![beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid](/img/structure/B14793110.png)
